1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a spiro structure, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, including the formation of the thiophene ring, the spiro structure, and the piperidinone moiety. Common reagents used in these reactions include thiophene-2-carboxylic acid, acetic anhydride, and various catalysts. The reaction conditions often involve heating and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a fully saturated compound.
Scientific Research Applications
1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and have similar chemical properties.
Spiro compounds: These compounds feature a spiro structure, which can impart unique physical and chemical properties.
Piperidinone derivatives: These compounds contain the piperidinone moiety and are often studied for their biological activities.
Uniqueness
1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a thiophene ring, a spiro structure, and a piperidinone moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure that includes a benzofuran and piperidine moiety. Its unique configuration contributes to its biological activity. The chemical formula is C18H18N2O2S.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against non-small cell lung cancer (NSCLC) by inducing apoptosis in resistant cell lines .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens .
- Cytotoxicity : In vitro assays reveal that the compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Inhibition of Kinase Activity : The compound may act by inhibiting specific kinases involved in cell proliferation and survival pathways .
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on NSCLC : A study evaluated the compound's ability to restore sensitivity to EGFR-targeted therapies in NSCLC xenograft models. Results indicated enhanced tumor suppression when combined with existing therapies .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various bacterial strains. The results showed that the compound had a lower MIC against MRSA compared to standard antibiotics, highlighting its potential as a treatment for resistant infections .
Data Tables
Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 5.0 | Induces apoptosis |
Antibacterial | Staphylococcus aureus | 3.90 | Effective against MRSA |
Antibacterial | Escherichia coli | >100 | Limited activity |
Properties
IUPAC Name |
1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16(12-13-4-3-11-23-13)19-9-7-18(8-10-19)15-6-2-1-5-14(15)17(21)22-18/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYKCKHVGYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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